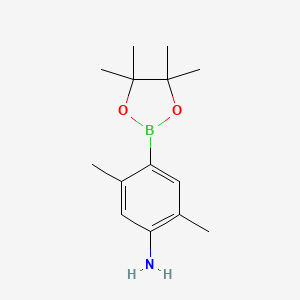

2,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

2,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate ester derivative featuring an aniline core substituted with two methyl groups at the 2- and 5-positions and a tetramethyl dioxaborolane moiety at the 4-position. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boron group’s ability to facilitate carbon-carbon bond formation . Its molecular formula is C₁₄H₂₁BNO₂ (based on analogs in ), with a molecular weight of approximately 247.15 g/mol (similar to N,N-dimethyl derivatives in ).

Key properties include:

- Solubility: Insoluble in water, soluble in organic solvents like THF or dioxane (inferred from analogs in ).

- Reactivity: The boronate ester group enables transmetalation with palladium catalysts, making it valuable in synthesizing biaryl structures .

- Applications: Used in pharmaceuticals (e.g., kinase inhibitors) and materials science (e.g., covalent organic frameworks) .

Properties

Molecular Formula |

C14H22BNO2 |

|---|---|

Molecular Weight |

247.14 g/mol |

IUPAC Name |

2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

InChI |

InChI=1S/C14H22BNO2/c1-9-8-12(16)10(2)7-11(9)15-17-13(3,4)14(5,6)18-15/h7-8H,16H2,1-6H3 |

InChI Key |

YVXUPUSOTRASBJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)N)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The most common and effective synthetic approach to prepare 2,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves the borylation of appropriately substituted aryl halides or anilines using bis(pinacolato)diboron (B2pin2) as the boron source. This reaction is typically catalyzed by transition metals such as palladium or nickel under inert atmosphere conditions.

Detailed Synthetic Routes

Representative Reaction Scheme

$$

\text{4-Bromo-2,5-dimethylaniline} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd(dppf)Cl}_2, \text{THF}, 80^\circ C} \text{2,5-Dimethyl-4-(pinacolboronate)aniline}

$$

Reaction Conditions and Catalysts

- Catalysts: Palladium complexes such as Pd(dppf)Cl2·DCM are preferred for their efficiency in Miyaura borylation. Alternative catalysts include Pd(PPh3)4 or Ni-based catalysts depending on substrate and scale.

- Bases: Potassium acetate (KOAc) is commonly used to facilitate transmetalation steps. Potassium carbonate (K2CO3) or potassium phosphate (K3PO4) are alternatives.

- Solvents: Tetrahydrofuran (THF) is the typical solvent, providing good solubility and reaction rates.

- Temperature: Reactions are generally conducted between 60°C to 90°C for 12–24 hours under inert atmosphere (argon or nitrogen) to prevent oxidation.

- Atmosphere: Inert gas is essential due to air sensitivity of boronic esters and catalysts.

Alternative Preparation Approaches

Transition-Metal-Free Electrophotocatalysis

- Recent advances include visible-light-induced organocatalytic borylation, which avoids transition metals and achieves yields between 32% and 54% for related N,N-dimethyl aniline boronates.

- This method involves photoactivation with organic photocatalysts and electrophilic boron reagents under mild conditions, offering environmentally friendly alternatives.

Hydroboration of Alkynes

- Hydroboration of N-ethynyl anilines with pinacolborane derivatives can yield boronate esters, although yields may be lower (~16%) and reaction scope limited.

Summary Table of Key Preparation Methods

| Method | Starting Material | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Pd-catalyzed Miyaura borylation | 4-Bromo-2,5-dimethylaniline | Pd(dppf)Cl2·DCM | KOAc | THF | 80 | 24 | 77 | Most common, high yield |

| Pd-catalyzed borylation | 2,5-Dimethyl-4-iodoaniline | Pd(PPh3)4 | K3PO4 | THF | 60-90 | 12-24 | 70-80 | Alternative halide |

| Transition-metal-free electrophotocatalysis | N,N-Dimethylaniline derivatives | Organic photocatalyst | - | Various | Ambient | Variable | 32-54 | Metal-free, green chemistry |

| Hydroboration of alkynes | N-Ethynyl aniline derivatives | None (hydroboration) | - | - | Room temp | Variable | ~16 | Limited yield |

Research Data and Characterization

- Purity: Typically >98% by gas chromatography (GC) and NMR analysis.

- Physical State: Solid at room temperature, sensitive to light and air; recommended storage under inert gas and cool, dark conditions.

- Spectroscopic Data:

Notes on Scale-Up and Industrial Production

- Industrial scale synthesis employs continuous flow reactors for better control of reaction parameters and improved safety due to handling of air-sensitive boron reagents.

- Automation and in-line purification techniques help maintain high purity and reproducibility.

- Optimization focuses on minimizing catalyst loading and maximizing turnover numbers to reduce cost.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.

Reduction: The compound can be reduced to form different boron-containing species.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the boron atom.

Reduction: Reducing agents like sodium borohydride can be employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

Oxidation: Boronic acids or boronate esters.

Reduction: Various boron-containing species.

Substitution: Halogenated or nitrated derivatives of the aniline moiety.

Scientific Research Applications

2,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

Biology: The compound can be used to create boron-containing biomolecules for studying biological processes.

Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves the reactivity of the boron atom within the dioxaborolane ring. The boron atom can form reversible covalent bonds with various nucleophiles, making it a versatile intermediate in organic synthesis. The aniline moiety can also participate in various electrophilic aromatic substitution reactions, further expanding its utility in chemical synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Impacts

The compound’s analogs differ in substituent positions and types on the aniline ring, altering reactivity, stability, and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Key Observations:

N,N-Dimethyl derivatives () exhibit reduced nucleophilicity at the amine group, limiting their use in electrophilic reactions.

Fluorinated analogs (e.g., ’s difluorophenoxy derivative) show increased electrophilicity, favoring nucleophilic aromatic substitution .

Thermal Stability :

- The tetramethyl dioxaborolane group generally decomposes above 200°C, but methyl substituents (as in the target compound) may improve thermal stability compared to ethyl or bulky groups .

Suzuki-Miyaura Coupling:

- The target compound reacts with aryl halides (e.g., 1,3,6,8-tetrabromopyrene) to form extended π-conjugated systems, critical for COF synthesis ().

- In contrast, N,N-dimethyl analogs () are less reactive due to diminished amine participation, while 2-ethyl derivatives () require harsher conditions for coupling .

Crystallographic Behavior:

- Boronate esters like 3-(tetramethyl-dioxaborolan-2-yl)aniline () form planar structures with B–O bond lengths of ~1.36 Å, a feature conserved across analogs. Methyl substitutions may induce minor lattice distortions .

Commercial Availability and Handling

- Safety : Similar to analogs (), it likely requires handling under inert atmospheres (N₂/Ar) and poses hazards (H315, H319, H335) .

Biological Activity

2,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound's chemical structure can be represented as follows:

- Molecular Formula : C14H22BNO2

- Molecular Weight : 250.15 g/mol

- CAS Number : 2758659

Mechanisms of Biological Activity

The biological activity of this compound primarily arises from its ability to interact with various biological targets. Notably, the presence of the dioxaborolane moiety is significant for its reactivity and potential as a boron-containing compound in medicinal applications.

Inhibition of Enzymatic Activity

Research indicates that compounds containing dioxaborolane groups can function as enzyme inhibitors. For instance, studies have shown that related compounds exhibit inhibitory effects on enzymes such as α-glucosidase and matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and other pathological conditions .

Biological Assays and Findings

A series of biological assays have been conducted to assess the activity of this compound against various cell lines and microbial strains:

Case Study 1: Anticancer Activity

In a study focusing on breast cancer treatment, this compound demonstrated potent inhibitory effects on the proliferation of MDA-MB-231 cells. The compound exhibited an IC50 value of , indicating strong potential as an anticancer agent. Additionally, it showed a significant selectivity index over non-cancerous cells .

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial properties against multidrug-resistant Staphylococcus aureus (MRSA). The compound displayed minimal inhibitory concentrations (MIC) ranging from to , suggesting that while it has some antibacterial activity, it may not be sufficient for therapeutic use without further modification or combination with other agents .

Q & A

Q. What are the typical applications of 2,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in cross-coupling reactions?

This compound is widely used as a boronate ester in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. It enables the formation of carbon-carbon bonds between aryl halides and aromatic boronic acids/esters. For example, in palladium-catalyzed reactions, the boronate group undergoes transmetallation with aryl halides to generate biaryl structures, critical for synthesizing pharmaceuticals and organic materials .

Key Methodological Considerations :

- Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) (commonly used).

- Solvent: Dioxane or THF under inert atmosphere (N₂/Ar).

- Base: K₂CO₃ or KOAc to facilitate transmetallation.

Q. How can the purity of this compound be validated after synthesis?

Purity is assessed via HPLC , GC-MS , and ¹H/¹³C NMR spectroscopy . Discrepancies in NMR signals (e.g., unexpected peaks or shifts) may indicate residual solvents, unreacted precursors, or oxidation byproducts. For example, oxidation of the boronate group can be monitored by tracking the disappearance of the characteristic B-O vibrational band (~1,350 cm⁻¹) in FT-IR .

Typical Purity Standards :

| Method | Target Purity | Key Indicators |

|---|---|---|

| GC | >95% | Single peak retention time |

| NMR | >98% | No extraneous proton signals |

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

Discrepancies between experimental and computational data (e.g., DFT-predicted vs. observed NMR shifts) often arise from solvent effects or crystal packing forces . For crystallographic validation, SHELX programs refine X-ray diffraction data to resolve bond-length/bond-angle mismatches. For example, SHELXL can model disorder in the tetramethyl-dioxaborolane ring, which may cause anomalous thermal parameters .

Case Study :

Q. How does solvent choice impact the stability and reactivity of this compound in catalytic systems?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may accelerate boronate hydrolysis in aqueous conditions. Non-polar solvents (e.g., toluene) improve stability but reduce reaction rates. For air-sensitive applications, degassed THF with molecular sieves is recommended to prevent oxidation .

Stability Data :

| Solvent | Degradation Rate (48h, 25°C) |

|---|---|

| DMF | 15% (darkening observed) |

| THF | <5% (under N₂) |

| Water | >90% (hydrolysis) |

Q. What advanced techniques optimize yield in multi-step syntheses involving this boronate ester?

Flow chemistry and microwave-assisted synthesis reduce side reactions (e.g., protodeboronation). For example, a Pd-catalyzed coupling with 2-iodoaniline derivatives achieved 85% yield in flow systems vs. 60% in batch reactors .

Optimization Table :

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 12h | 2h |

| Yield | 60% | 85% |

| Byproducts | 20% | 5% |

Methodological Guidance for Data Contradictions

Q. How to address inconsistent catalytic activity in cross-coupling reactions?

Contradictions often stem from ligand-metal mismatches or impurities in the boronate ester . Perform control experiments :

Q. Why do crystallographic data sometimes conflict with computational models?

Dynamic effects (e.g., rotational freedom of methyl groups) and crystal lattice constraints can distort bond angles. Validate with solid-state NMR or temperature-dependent XRD to capture conformational flexibility .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.